molecular formula C11H16Li2N5O12P3 B10763273 alpha,beta-Methylene adenosine 5'-triphosphate dilithium

alpha,beta-Methylene adenosine 5'-triphosphate dilithium

Cat. No.: B10763273
M. Wt: 517.1 g/mol
InChI Key: HCFGXDSDFWEJAW-AZQCHLGCSA-L
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Description

Alpha,beta-Methylene adenosine 5’-triphosphate dilithium: is a synthetic analog of adenosine triphosphate (ATP). It is characterized by the replacement of the bridging oxygen atom between the alpha and beta phosphate groups with a methylene group. This modification makes the compound more resistant to enzymatic hydrolysis, enhancing its stability and potency in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha,beta-Methylene adenosine 5’-triphosphate dilithium typically involves the following steps:

    Starting Material: Adenosine is used as the starting material.

    Phosphorylation: The adenosine undergoes phosphorylation to form adenosine 5’-triphosphate.

    Methylene Bridge Formation: The bridging oxygen atom between the alpha and beta phosphate groups is replaced with a methylene group through a series of chemical reactions involving methylene chloride and other reagents.

    Lithium Salt Formation: The final product is converted to its dilithium salt form to enhance its solubility and stability.

Industrial Production Methods: Industrial production of alpha,beta-Methylene adenosine 5’-triphosphate dilithium follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Alpha,beta-Methylene adenosine 5’-triphosphate dilithium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of alpha,beta-Methylene adenosine 5’-triphosphate dilithium .

Scientific Research Applications

Alpha,beta-Methylene adenosine 5’-triphosphate dilithium has a wide range of scientific research applications, including:

Mechanism of Action

Alpha,beta-Methylene adenosine 5’-triphosphate dilithium exerts its effects by acting as an agonist for purinergic receptors, specifically the P2X and P2Y receptor subtypes. The compound binds to these receptors, leading to the activation of intracellular signaling pathways that regulate various physiological processes. The methylene modification enhances its potency and stability, making it more effective in activating these receptors compared to natural ATP .

Comparison with Similar Compounds

  • Beta,gamma-Methylene adenosine 5’-triphosphate disodium salt
  • Adenosine 5’-(beta,gamma-imido)triphosphate lithium salt
  • Adenosine 5’-diphosphate sodium salt

Comparison: Alpha,beta-Methylene adenosine 5’-triphosphate dilithium is unique due to its methylene bridge between the alpha and beta phosphate groups, which enhances its stability and resistance to enzymatic hydrolysis. This makes it more potent and effective in biological systems compared to other similar compounds that may have different modifications or lack the methylene bridge .

Properties

Molecular Formula

C11H16Li2N5O12P3

Molecular Weight

517.1 g/mol

IUPAC Name

dilithium;[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl-hydroxyphosphoryl] phosphate

InChI

InChI=1S/C11H18N5O12P3.2Li/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-29(19,20)4-30(21,22)28-31(23,24)25;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,19,20)(H,21,22)(H2,12,13,14)(H2,23,24,25);;/q;2*+1/p-2/t5-,7+,8?,11-;;/m1../s1

InChI Key

HCFGXDSDFWEJAW-AZQCHLGCSA-L

Isomeric SMILES

[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)COP(=O)(CP(=O)(O)OP(=O)([O-])[O-])O)O)O)N

Canonical SMILES

[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)OP(=O)([O-])[O-])O)O)O)N

Origin of Product

United States

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